molecular formula C6H8N2O2S B1377544 2-(1-Aminoethyl)thiazole-5-carboxylic acid CAS No. 1368104-47-5

2-(1-Aminoethyl)thiazole-5-carboxylic acid

Cat. No. B1377544
CAS RN: 1368104-47-5
M. Wt: 172.21 g/mol
InChI Key: ZXTOHPCVEPZUIA-UHFFFAOYSA-N
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Description

“2-(1-Aminoethyl)thiazole-5-carboxylic acid” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of 2-aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, has been the subject of several studies . These compounds are synthesized using various synthetic strategies, including N-substitution, 3-substitution, 4-substitution, multi-substitution, and the addition of aryl/alkyl substituents or acyl/other substituents . The synthetic pathways of these 2-aminothiazoles are associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .


Molecular Structure Analysis

The molecular structure of “2-(1-Aminoethyl)thiazole-5-carboxylic acid” includes a thiazole ring, an aminoethyl group, and a carboxylic acid group . The presence of these functional groups contributes to the compound’s biological activities.


Chemical Reactions Analysis

2-Aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may undergo chemical reactions with biological targets, leading to their observed biological activities.

Scientific Research Applications

Antibacterial Applications

2-Aminothiazoles, including 2-(1-Aminoethyl)thiazole-5-carboxylic acid, are utilized as starting materials for synthesizing heterocyclic analogues with antibacterial properties. These compounds can be designed to target specific bacterial strains and are valuable in developing new antibiotics to combat resistant bacteria .

Antifungal Applications

Similarly, the antifungal properties of 2-aminothiazoles make them useful in creating treatments for fungal infections. Their ability to inhibit the growth of various fungi can lead to effective medications for conditions such as athlete’s foot, ringworm, and candidiasis .

Anti-HIV Applications

The potential anti-HIV activity of 2-aminothiazoles is significant in the ongoing fight against HIV/AIDS. These compounds can be engineered to interfere with the replication cycle of the virus, offering a promising avenue for new antiretroviral drugs .

Antioxidant Applications

As antioxidants, 2-aminothiazoles can help neutralize free radicals in the body, which are linked to various diseases and aging processes. This property is beneficial in developing supplements or treatments that aim to reduce oxidative stress .

Antitumor Applications

The antitumor activity of 2-aminothiazoles has been documented against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These compounds can be tailored to selectively target cancer cells while sparing healthy cells .

Anthelmintic Applications

2-Aminothiazoles have shown promise as anthelmintic agents, which are used to treat parasitic worm infections. By disrupting the biological processes of worms, these compounds can effectively clear infections without significant toxicity to the host .

Anti-inflammatory & Analgesic Applications

The anti-inflammatory and analgesic properties of 2-aminothiazoles make them suitable for developing pain relief medications and treatments for inflammatory conditions such as arthritis and inflammatory bowel disease .

Thyroid Inhibition in Hyperthyroidism

2-Aminothiazole derivatives can act as thyroid inhibitors, offering a therapeutic approach for managing hyperthyroidism by reducing thyroid hormone production and alleviating symptoms associated with this condition .

Each of these applications represents a unique field where 2-(1-Aminoethyl)thiazole-5-carboxylic acid could potentially contribute to scientific research and development of new treatments.

BMC Chemistry Wikipedia - 2-Aminothiazole Springer Link

properties

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTOHPCVEPZUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(S1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Aminoethyl)thiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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